molecular formula C3H5N3O3 B14609496 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one

Cat. No.: B14609496
M. Wt: 131.09 g/mol
InChI Key: XSWYCDWEDMSEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both amino and hydroxyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one include other heterocyclic compounds with nitrogen and oxygen atoms in their ring structures, such as:

  • 5-amino-pyrazoles
  • 5-hydroxytryptophan
  • Hydroxyurea

Uniqueness

What sets this compound apart is its specific ring structure and the presence of both hydroxyamino and oxadiazinone functional groups

Properties

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

(5E)-5-hydroxyimino-1,2,4-oxadiazinan-3-one

InChI

InChI=1S/C3H5N3O3/c7-3-4-2(5-8)1-9-6-3/h8H,1H2,(H2,4,5,6,7)

InChI Key

XSWYCDWEDMSEBU-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N\O)/NC(=O)NO1

Canonical SMILES

C1C(=NO)NC(=O)NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.